N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
Description
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a benzothiazole derivative featuring a methylthio (-SMe) group at the 6-position and a 2-chlorophenyl substituent on the amine moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-9-6-7-12-13(8-9)19-14(17-12)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPALGXPVONARIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be achieved through various synthetic routes. One common method involves the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process is efficient and tolerates a wide range of substrates, resulting in high yields of the desired product.
Another approach involves the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with substituted aldehydes in the presence of hydrazine hydrate . This one-pot procedure is efficient and provides good yields of the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities.
Biology
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20-25 |
| Similar Benzothiazole Derivative | Escherichia coli | 15-20 |
| Similar Benzothiazole Derivative | Bacillus subtilis | 20-25 |
The mechanism of action involves the inhibition of essential bacterial enzymes, which is common among benzothiazole derivatives.
Antifungal Activity
The compound has also been evaluated for its antifungal activity against strains such as Candida albicans and Saccharomyces cerevisiae. The presence of the methylthio group enhances its interaction with fungal cell membranes.
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Candida albicans | 22 |
| Similar Benzothiazole Derivative | Saccharomyces cerevisiae | 18 |
Anticancer Potential
The anticancer potential of this compound has been explored extensively. Studies show that it can inhibit cancer cell proliferation in vitro, particularly against liver cancer (HepG2) and neuroblastoma (PC12) cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Activity Evaluation
In an experimental study, this compound was tested on HepG2 cells, demonstrating a dose-dependent decrease in cell viability. At higher concentrations, significant apoptosis was observed, indicating its potential as a therapeutic agent in cancer treatment.
Industry Applications
Due to its chromophoric properties, this compound is also utilized in developing dyes and pigments. Its unique chemical structure allows it to impart specific colors in industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate bacterial communication and biofilm formation . This disruption of quorum sensing can reduce bacterial virulence and enhance the effectiveness of antibiotics.
Comparison with Similar Compounds
Substituents at the 6-Position
The 6-position of the benzothiazole ring significantly influences electronic and steric properties, affecting bioactivity:
- Similar compounds like 6-(methylthio)benzo[d]thiazol-2-amine (CAS 50850-92-5) are noted for structural versatility .
- Methoxy (-OMe) Group: 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) exhibited potent nitric oxide (NO) scavenging (67% at 50 μg/mL, IC₅₀ = 38.19 μg/mL) and urease inhibition (86.24% at 50 μg/mL, IC₅₀ = 28.57 μg/mL) .
- Bromo (-Br) Group: 6-Bromo-2-aminobenzothiazole (2) showed moderate NO scavenging (48% at 50 μg/mL, IC₅₀ = 57.8 μg/mL) .
- Trifluoromethyl (-CF₃) Group: 6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine (3d) displayed lower NO scavenging (23% at 50 μg/mL, IC₅₀ = 83.75 μg/mL), suggesting electron-withdrawing groups may reduce activity .
Substituents on the N-Phenyl Group
The substituent on the amine nitrogen modulates steric and hydrophobic interactions:
- 4-Chlorophenyl: 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine (3b) showed lower NO scavenging (34% at 50 μg/mL, IC₅₀ = 75 μg/mL) than methoxy analogs, indicating para-substitution may be less favorable .
3-Chlorophenyl :
N-(3-Chlorophenyl)benzo[d]thiazol-2-amine () was synthesized but lacked activity data, highlighting the need for positional studies.
N-Acylated Derivatives
N-Acylation can alter solubility and activity:
- N-(6-Bromobenzo[d]thiazol-2-yl) acetamide (4) demonstrated NO scavenging (54% at 50 μg/mL, IC₅₀ = 46.5 μg/mL), suggesting acetamide groups may enhance activity compared to non-acylated bromo analogs .
Data Tables
Table 2: Physical Properties of Selected Compounds
Discussion
- Electronic Effects: Electron-donating groups (e.g., -OMe, -SMe) at the 6-position enhance NO scavenging, likely by stabilizing radical intermediates .
- Steric Effects : Ortho-substituents (e.g., 2-chlorophenyl) may hinder enzyme binding compared to para-substituted analogs, as seen in lower activity of 3b vs. 3c .
- N-Substitution : Acylation (e.g., acetamide) improves activity in bromo derivatives, suggesting enhanced pharmacokinetic properties .
Biological Activity
N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research studies and findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 306.83 g/mol. It features a benzothiazole core substituted with a 2-chlorophenyl group and a methylthio group. The presence of these substituents is believed to influence its biological activity significantly.
Synthesis Methods
The synthesis typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzaldehyde in the presence of a suitable catalyst under reflux conditions. The resulting Schiff base can be reduced using sodium borohydride to yield the desired product. This method allows for high purity and yield, which is essential for biological evaluations.
Anticancer Properties
Numerous studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Results indicate that it inhibits cell proliferation and induces apoptosis at micromolar concentrations (1, 2, and 4 µM) .
- Mechanism of Action : The compound appears to promote apoptosis and cause cell cycle arrest. Western blot analyses have shown alterations in key apoptotic markers, suggesting that it activates intrinsic apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Research indicates that this compound exhibits antimicrobial activity against various pathogens, including both bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of several benzothiazole derivatives, including this compound. The findings highlighted its potent inhibitory effects on tumor cell growth compared to standard chemotherapeutics like etoposide .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 3.0 | Cell cycle arrest |
| H1299 | 2.0 | Inhibition of migration |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of the compound against common bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| E. coli | 15 | 25 |
| S. aureus | 18 | 20 |
| C. albicans | 16 | 30 |
These results suggest that this compound could serve as a lead compound for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
